molecular formula C9H18ClNO2 B2477764 3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2361633-84-1

3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No. B2477764
CAS RN: 2361633-84-1
M. Wt: 207.7
InChI Key: YHQWWMOHRQFWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2361633-84-1 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(tert-butyl)pyrrolidine-3-carboxylic acid hydrochloride . The InChI code is 1S/C9H17NO2.ClH/c1-8(2,3)9(7(11)12)4-5-10-6-9;/h10H,4-6H2,1-3H3,(H,11,12);1H . This information can be used to derive the molecular structure of the compound.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-Tert-butylpyrrolidine-3-carboxylic acid; hydrochloride is used as a building block in pharmaceutical research. For instance, its derivatives, such as tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, have been synthesized from L-aspartic acid for use in pharmaceutically active substances (Han et al., 2018). Additionally, the vinylfluoro group, as seen in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, has been used for the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives (Purkayastha et al., 2010).

Antimicrobial Activity

The antimicrobial activity of novel pyrrolidine derivatives, including 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, has been studied, showing potential as antimicrobial agents. Microwave-assisted synthesis of these compounds has been developed, offering a more efficient production method (Sreekanth & Jha, 2020).

Chiral Auxiliary in Synthesis

3-Tert-butylpyrrolidine-3-carboxylic acid; hydrochloride derivatives have been used as chiral auxiliaries in synthesis. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been utilized for this purpose, demonstrating its utility in producing enantiomerically pure compounds (Studer et al., 1995).

Synthesis of Antibacterial Agents

The compound has been instrumental in the synthesis of antibacterial agents. For instance, chiral 1-tert-butyl-6-fluoronaphthyridones with aminopyrrolidine substituents at the 7 position have been synthesized, where the stereochemistry of the pyrrolidine ring is crucial for activity (Di Cesare et al., 1992).

Structural and Stereochemical Studies

Research has also focused on the structure and stereochemistry of 3-tert-butylpyrrolidine-3-carboxylic acid derivatives. Studies like the synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide insights into the structural properties of these compounds (Moriguchi et al., 2014).

properties

IUPAC Name

3-tert-butylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)9(7(11)12)4-5-10-6-9;/h10H,4-6H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQWWMOHRQFWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride

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